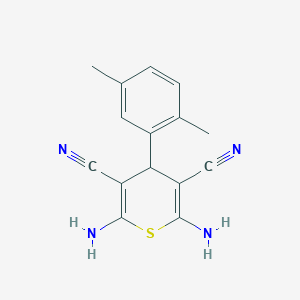

(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde 9H-fluoren-9-ylidenehydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

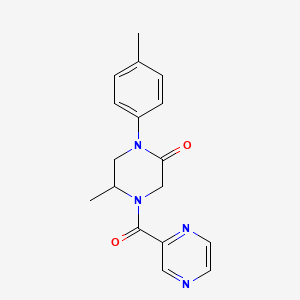

(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde 9H-fluoren-9-ylidenehydrazone is a useful research compound. Its molecular formula is C26H23N3 and its molecular weight is 377.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 377.189197746 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensing for Acetaldehyde

A fluorescence sensor based on 5-methoxycarbonylsalicylaldehyde hydrazone was developed for the fast and highly selective detection of acetaldehyde, a key flavor constituent in liquor and spirits. This sensor produces an aggregation-induced emission luminogen (AIEgen) upon combining with acetaldehyde, leading to a "turn-on" fluorescence response, offering advantages such as simplicity and real-time detection capabilities over traditional gas chromatography methods (Yang et al., 2019).

Transformation of Polyenic Compounds

Research into the transformation of 3-(ethylthio)-3-methyl-5-(2,2,6-trimethyl-1 and 2-cyclohexen-1-yl)-4-pentenal monothioacetals has led to the formation of various compounds through reactions with mercuric chloride and ethanol. These transformations provide insights into the reactivity and potential applications of similar complex molecules in organic synthesis (Mikhaĭlov & Ter-sarkisyan, 1965).

Fischer Indole Synthesis

The formation of Fischer indole products from a series of hydrazones derived from pentafluorophenylhydrazine demonstrates the versatility of indole derivatives in synthesizing complex heterocyclic compounds. This work sheds light on the synthetic routes to tetrafluoroindole and hexafluorobenz[e]indole derivatives, highlighting the unusual loss of ortho-fluorine in the process (Benke & Brooke, 1984).

Tetrazolylindoles via Fischer Indolization

The acid-catalyzed reaction of substituted phenylhydrazines with 1-aryl-5-(2-dimethylaminovinyl)-1H-tetrazoles to afford tetrazolylindoles through Fischer indolization highlights a novel route for the synthesis of indole derivatives. This work opens up new pathways for the synthesis of complex indole-based structures with potential applications in medicinal chemistry and material science (Fischer, 1995).

Properties

IUPAC Name |

(E)-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]fluoren-9-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3/c1-26(2)22-14-8-9-15-23(22)29(3)24(26)16-17-27-28-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h4-17H,1-3H3/b24-16-,27-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVHVUHTFALSL-VTRIOTMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=NN=C3C4=CC=CC=C4C5=CC=CC=C53)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C\C=N\N=C3C4=CC=CC=C4C5=CC=CC=C53)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)